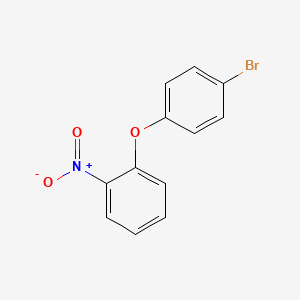

1-(4-Bromophenoxy)-2-nitrobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZGUOHTKZAAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291813 | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-62-2 | |

| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56966-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Bromophenoxy 2 Nitrobenzene

Established Synthetic Routes and Reaction Conditions

The formation of the ether linkage in 1-(4-Bromophenoxy)-2-nitrobenzene is typically achieved through well-established synthetic strategies, primarily involving nucleophilic aromatic substitution and multi-step synthesis protocols.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The classical and most direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.org This reaction involves the displacement of a halide, typically a chlorine or fluorine atom, from an activated aromatic ring by a nucleophile. In this case, the phenoxide generated from 4-bromophenol (B116583) acts as the nucleophile, attacking an activated nitro-substituted benzene (B151609) ring.

The presence of a strong electron-withdrawing group, such as a nitro group (NO2), in the ortho or para position to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack. libretexts.orgstackexchange.com This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

A typical SNAr reaction for synthesizing this compound would involve reacting 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998) with 4-bromophenol in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, is essential for deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.orgarkat-usa.org

| Reactants | Base | Solvent | Temperature | Product |

| 1-chloro-2-nitrobenzene, 4-bromophenol | K2CO3 | DMF | Elevated | This compound |

| 1-fluoro-2-nitrobenzene, 4-bromophenol | NaOH | DMSO | Elevated | This compound |

Multi-Step Synthesis Approaches

Another multi-step approach could involve the synthesis of one of the aromatic rings with the desired substituents already in place, followed by the ether linkage formation. For instance, 4-bromo-2-nitrophenol (B183274) could be synthesized and then coupled with a suitable benzene derivative. A specific example involves the synthesis of 4-bromo-2-nitrophenyl acetic acid from 4-bromo-2-nitrotoluene, which highlights the stepwise construction of a substituted benzene ring that could potentially be used in a subsequent etherification step. google.com

Advanced Catalytic Approaches for Related Phenoxy-Nitrobenzene Systems

While traditional methods are effective, modern synthetic chemistry has seen the development of advanced catalytic systems that offer milder reaction conditions and broader substrate scope for the synthesis of diaryl ethers.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation to synthesize diaryl ethers. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol. For the synthesis of compounds related to this compound, this would involve reacting an aryl bromide, like 1-bromo-2-nitrobenzene (B46134), with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org The development of new bulky biarylphosphine ligands has enabled these reactions to proceed under milder conditions. acs.org Recent advancements have even explored palladium-catalyzed "oxygenative" cross-coupling, which repurposes Suzuki–Miyaura coupling partners for diaryl ether synthesis. acs.org The use of micellar catalysis in water is also emerging as a sustainable approach for palladium-catalyzed reactions. youtube.com

| Reactants | Catalyst System | Base | Solvent | Product |

| Aryl Halide, Phenol | Pd(OAc)2 / Phosphine Ligand | NaOt-Bu or Cs2CO3 | Toluene (B28343) or Dioxane | Diaryl Ether |

| Aryl Halide, Arylboronic Acid | [(cinnamyl)PdCl]2 / L8 Ligand | K3PO4 | Toluene | Diaryl Ether |

Copper-Mediated Coupling Reactions

The Ullmann condensation, a classical copper-catalyzed reaction, has long been used for the synthesis of diaryl ethers. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.org However, significant improvements have been made by using catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), in the presence of ligands and a base like cesium carbonate (Cs2CO3). acs.orgorganic-chemistry.org These modern Ullmann-type reactions can proceed at much lower temperatures and are more tolerant of various functional groups. acs.orgorganic-chemistry.orgacs.org The use of inexpensive ligands can greatly accelerate the coupling of aryl bromides or iodides with phenols. organic-chemistry.org Copper(II)-promoted coupling of arylboronic acids with phenols also provides a high-yield route to diaryl ethers at room temperature. organic-chemistry.org

| Reactants | Catalyst System | Base | Solvent | Product |

| Aryl Bromide, Phenol | CuI / Ligand | Cs2CO3 | Toluene or Acetonitrile | Diaryl Ether |

| Arylboronic Acid, Phenol | Cu(OAc)2 | Et3N / Pyridine | CH2Cl2 | Diaryl Ether |

| Aryl Bromide, Phenol | CuI-PPh3 | K2CO3 | Toluene or Xylene | Diaryl Ether |

Optimization and Mechanistic Insights in Synthesis

Optimizing the synthesis of diaryl ethers involves fine-tuning various reaction parameters. For Ullmann-type reactions, the choice of the copper source, ligand, base, and solvent all play a crucial role. arkat-usa.org For instance, using an air-stable Cu(I) catalyst like CuIPPh3 in non-polar solvents such as toluene or xylene with an inexpensive base like K2CO3 has been shown to be effective. arkat-usa.org The reaction yields are often highest with electron-poor aryl bromides and electron-rich phenols. arkat-usa.org

Mechanistic studies of these coupling reactions provide valuable insights for further optimization. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.com For palladium-catalyzed reactions, the mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. acs.org In copper-catalyzed Ullmann reactions, the mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org Recent studies on the hydrogenolysis of diaryl ethers catalyzed by nickel complexes have also provided detailed mechanistic understanding of C-O bond cleavage, which is the reverse of the formation reaction. berkeley.edu

Comprehensive Spectroscopic Characterization of 1 4 Bromophenoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 1-(4-bromophenoxy)-2-nitrobenzene could be found in the searched scientific literature.

Proton (¹H) NMR Analysis

Detailed experimental ¹H NMR data, including chemical shifts, coupling constants, and multiplicity for this compound, are not available in the public domain.

Carbon-13 (¹³C) NMR Analysis

Specific experimental ¹³C NMR chemical shift data for this compound are not documented in the available literature.

Two-Dimensional (2D) NMR Correlation Studies

Information regarding 2D NMR correlation studies (e.g., COSY, HSQC, HMBC) for the definitive structural assignment of this compound is not available.

Vibrational Spectroscopy for Functional Group Analysis

A comprehensive analysis based on experimental FT-IR and FT-Raman spectroscopy for this compound cannot be provided due to the lack of available spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR absorption frequencies and their corresponding vibrational mode assignments for this compound are not present in the searched databases.

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman scattering frequencies for this compound are not available in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

The molecular formula for this compound is C₁₂H₈BrNO₃. The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of similar intensity.

The fragmentation of this compound is influenced by the presence of the ether linkage, the nitro group, and the bromine atom. The ether bond is a common site of cleavage. The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO) and carbon monoxide (CO). youtube.com

A predicted fragmentation pattern for this compound would likely include the following key fragmentation pathways:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in a significant fragment.

Ether bond cleavage: The C-O-C ether linkage can cleave, leading to fragments corresponding to the bromophenoxy and nitrophenyl moieties.

Loss of bromine: The bromine atom can be lost as a radical, leading to a fragment ion.

Aromatic ring fragmentation: Further fragmentation of the aromatic rings can occur, often through the loss of small neutral molecules like acetylene (B1199291) (C₂H₂).

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Structure | Predicted m/z | Interpretation |

|---|---|---|---|

| [M]⁺ | [C₁₂H₈BrNO₃]⁺ | 309/311 | Molecular ion (with ⁷⁹Br/⁸¹Br isotopes) |

| [M - NO₂]⁺ | [C₁₂H₈BrO]⁺ | 263/265 | Loss of the nitro group |

| [C₆H₄BrO]⁺ | [C₆H₄BrO]⁺ | 171/173 | Bromophenoxy cation from ether cleavage |

| [C₆H₅NO₂]⁺ | [C₆H₅NO₂]⁺ | 123 | Nitrophenyl cation from ether cleavage |

| [M - Br]⁺ | [C₁₂H₈NO₃]⁺ | 230 | Loss of the bromine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In organic molecules, the most common transitions are from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its two main chromophores: the nitrophenyl group and the bromophenoxy group. tanta.edu.eg The nitro group, when attached to a benzene (B151609) ring, is a powerful chromophore that significantly influences the UV-Vis spectrum. researchgate.netdocbrown.info The presence of conjugated π systems in the aromatic rings leads to π → π* transitions. libretexts.org The non-bonding electrons on the oxygen of the ether linkage and the nitro group can also participate in n → π* transitions. libretexts.org

The conjugation between the phenyl rings through the ether oxygen can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The specific position and intensity of the absorption bands are also influenced by the solvent used for the analysis.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~230-250 | π → π | Aromatic rings (phenyl) |

| ~270-290 | π → π | Conjugated system involving the nitro group |

| ~310-340 | n → π* | Nitro group and ether oxygen |

Crystallographic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Research

A thorough investigation of scientific literature and crystallographic databases reveals a significant gap in the available research on the chemical compound this compound. Despite extensive searches for its single-crystal X-ray diffraction data, molecular conformation, and intermolecular interactions, no specific studies detailing the crystallographic and solid-state structural analysis of this particular molecule could be located in the public domain.

The requested detailed analysis, which would form the basis of a scientific article, is contingent upon the availability of a determined crystal structure. This foundational data, typically obtained through single-crystal X-ray diffraction, is essential for elucidating the precise three-dimensional arrangement of atoms within the molecule and its packing in the solid state.

Consequently, without access to the crystallographic information file (CIF) or related peer-reviewed publications for this compound, it is not possible to provide a scientifically accurate report on the following:

Crystallographic Investigations and Solid State Structural Analysis of 1 4 Bromophenoxy 2 Nitrobenzene

Elucidation of Intermolecular Interactions and Crystal Packing:An examination of the non-covalent forces that govern how the molecules arrange themselves in a crystal lattice. This includes specific interactions such as:

Halogen Bonding and Other Non-Covalent Interactions

While crystallographic studies have been conducted on analogous compounds, the strict focus of the requested article on 1-(4-Bromophenoxy)-2-nitrobenzene precludes the use of data from these related but structurally distinct molecules. The unique interplay of the bromo, nitro, and ether functional groups in the specified compound dictates its specific crystal packing and intermolecular interactions, which cannot be accurately inferred from other structures.

Therefore, the generation of the requested article with the specified outline and content is not feasible at this time due to the absence of the necessary primary scientific data. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to produce the detailed structural insights sought.

Reactivity and Reaction Mechanisms of 1 4 Bromophenoxy 2 Nitrobenzene

Reactions at the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can undergo reduction to various oxidation states, most commonly to an amino group. This transformation is of significant importance in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, profoundly altering the reactivity of the aromatic ring. wikipedia.orgmasterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.com These can be broadly categorized into catalytic hydrogenation and chemical reductions using metals in acidic media. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.govresearchgate.net The choice of catalyst can be crucial, especially when chemoselectivity is desired. For instance, Raney nickel is often preferred for substrates containing halogen substituents like bromine, as it can minimize dehalogenation. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere. google.com

Metal-Based Reductions: The reduction of nitroarenes can also be effectively achieved using metals in the presence of an acid. wikipedia.org Common systems include iron (Fe) in acetic acid or with hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic conditions. wikipedia.orgstackexchange.comscispace.com These methods are often valued for their ability to selectively reduce the nitro group in the presence of other reducible functionalities. stackexchange.comscispace.com

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Mechanistic studies have indicated the presence of a nitroso intermediate during the reduction process. nih.gov

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Selectivity |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation, often the method of choice. organic-chemistry.org | Can also reduce other functional groups. |

| H₂/Raney Ni | Catalytic hydrogenation, useful for substrates with halogens. organic-chemistry.org | Good for preserving halogen substituents. |

| Fe/Acid | Metal in acidic media, provides mild reduction. wikipedia.orgstackexchange.com | Often chemoselective for the nitro group. |

| Sn/HCl | A classic method for nitro group reduction. stackexchange.com | Effective but can be harsh. |

| Zn/Acid | Mild reduction conditions. wikipedia.orgorganic-chemistry.org | Good for substrates with other reducible groups. |

| NaBH₄/Pd/C | Used in some catalytic transfer hydrogenation systems. scispace.com | Conditions can be tuned for selectivity. |

Transformations Involving the Bromo Substituent

The bromo substituent on the phenoxy ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid. wikipedia.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. libretexts.org The mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of an electron-withdrawing nitro group can influence the reactivity of the aryl bromide in this reaction.

Ullmann Condensation: The Ullmann reaction provides a pathway to form C-O and C-N bonds by coupling the aryl bromide with alcohols, phenols, or amines. wikipedia.org These reactions are typically promoted by copper, often at elevated temperatures. wikipedia.org The traditional Ullmann ether synthesis, for instance, can be used to create diaryl ethers. wikipedia.org Modern variations of this reaction often employ soluble copper catalysts with ligands to facilitate the transformation under milder conditions. The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination. organic-chemistry.org

Reactions at the Phenoxy Linkage

The ether linkage in 1-(4-bromophenoxy)-2-nitrobenzene is generally stable but can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen.

For aryl ethers, cleavage with strong acids like HBr or HI proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comopenstax.org This is followed by nucleophilic attack of the halide ion. In the case of this compound, the cleavage would likely occur at the bond between the oxygen and the nitrophenyl ring, as sp²-hybridized carbons of the bromophenyl ring are not susceptible to Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com This would lead to the formation of 2-nitrophenol (B165410) and 1,4-dibromobenzene. The reaction conditions for ether cleavage are generally harsh, often requiring high temperatures. masterorganicchemistry.com

Exploration of Aromatic Substitution Patterns

Further electrophilic aromatic substitution on the two aromatic rings of this compound is governed by the directing effects of the existing substituents.

On the nitrophenyl ring, the nitro group is a strong deactivating and meta-directing group. msu.eduyoutube.comchemguide.co.uk The phenoxy group is an activating, ortho-, para-directing group. The bromo substituent on the other ring is deactivating but ortho-, para-directing. pbworks.com

Therefore, for an incoming electrophile, the position of attack will be a result of the combined influence of these groups. On the nitrophenyl ring, the strong deactivating effect of the nitro group would make further substitution on this ring difficult. msu.edu If substitution were to occur, the directing effects of the nitro group (meta) and the phenoxy group (ortho, para) would be in opposition.

On the bromophenoxy ring, the bromo group is ortho-, para-directing. pbworks.com Therefore, electrophilic attack would be directed to the positions ortho and para to the bromine atom. For example, nitration of bromobenzene (B47551) typically yields a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene. pbworks.comsavitapall.com

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of the reactions involving this compound is crucial for predicting products and optimizing reaction conditions.

Nitro Group Reduction: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and conditions. For instance, with some iron-based catalysts, an iron hydride is proposed as a key catalytic intermediate. nih.gov

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition: The aryl bromide (this compound) adds to a Pd(0) complex to form a Pd(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation of the boronic acid with a base. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group ortho to the phenoxy linkage activates the nitrophenyl ring towards nucleophilic aromatic substitution. stackexchange.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (in this case, potentially the phenoxy group if a strong enough nucleophile is used), forming a resonance-stabilized Meisenheimer complex. stackexchange.comchegg.com Subsequent elimination of the leaving group restores the aromaticity of the ring. The nitro group stabilizes the negative charge of the intermediate through resonance, facilitating the reaction. stackexchange.com

Synthesis and Characterization of Derivatives and Analogues of 1 4 Bromophenoxy 2 Nitrobenzene

Design Principles for Structural Modifications

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the aromatic rings and the ether linkage. This, in turn, can influence the molecule's reactivity, polarity, and potential for intermolecular interactions. For instance, the presence of a nitro group, a strong electron-withdrawing group, activates the aryl halide towards nucleophilic aromatic substitution. wikipedia.org

Steric Factors: The size and position of substituents can impose steric hindrance, affecting the conformation of the diaryl ether. The dihedral angle between the two aromatic rings is a critical parameter that can be modulated by introducing bulky groups in the ortho positions. This can impact the molecule's ability to interact with biological targets or participate in certain chemical reactions.

Lipophilicity and Solubility: Modification of the substituent pattern can alter the compound's lipophilicity (its affinity for fatty or non-polar environments) and aqueous solubility. These properties are crucial for applications in medicinal chemistry and materials science.

Introduction of Specific Functional Groups: Incorporating specific functionalities, such as those capable of hydrogen bonding or metal coordination, can impart new properties to the parent molecule.

By systematically varying these structural features, it is possible to create a library of analogues with a wide spectrum of physicochemical properties, paving the way for their exploration in various scientific and technological fields.

Synthetic Strategies for Substituted Analogues (e.g., variations in halogen, nitro group position)

The synthesis of substituted analogues of 1-(4-bromophenoxy)-2-nitrobenzene and related diaryl ethers predominantly relies on the Ullmann condensation and its modern variations. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org

Traditional Ullmann Condensation: The classical Ullmann ether synthesis often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org A stoichiometric amount of copper powder, often activated in situ, is typically used. wikipedia.org An illustrative example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org

Modern Ullmann-Type Reactions: Significant advancements have been made to render the Ullmann condensation milder and more efficient. These include the use of soluble copper(I) catalysts, such as copper(I) oxide or copper(I) iodide, in combination with various ligands. organic-chemistry.orgmdpi.com Ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), salicylaldoxime, and dimethylglyoxime (B607122) have been shown to accelerate the reaction, allowing for lower reaction temperatures. organic-chemistry.orgresearchgate.net The choice of base, such as cesium carbonate, and solvent, like acetonitrile, has also been optimized to improve yields and substrate scope. organic-chemistry.org

Variations in Halogen and Nitro Group Position: To synthesize analogues with different halogen substituents (e.g., fluorine, chlorine, or iodine), the corresponding substituted aryl halide is used as a starting material. The reactivity of the aryl halide generally follows the order I > Br > Cl > F, although aryl fluorides with strong electron-withdrawing groups can exhibit enhanced reactivity. scielo.org.mx

The position of the nitro group can also be varied by selecting the appropriate nitrophenol or nitroaryl halide. For instance, to create an isomer with the nitro group in the meta or para position on the phenoxy ring, the corresponding nitrophenol would be used in the coupling reaction. Similarly, using a nitro-substituted aryl halide with a different substitution pattern will result in a different positional isomer. For example, the synthesis of 1-bromo-4-methyl-2-nitrobenzene has been reported and can serve as a precursor for related diaryl ether analogues. nih.govresearchgate.net

Synthesis of Fluorinated Analogues: The synthesis of fluorinated derivatives has gained significant attention due to the unique properties that fluorine atoms impart to organic molecules. beilstein-journals.orgnih.govnih.gov Fluorinated analogues of this compound can be synthesized by employing fluorinated phenols or fluorinated aryl halides in Ullmann-type coupling reactions. For example, the synthesis of 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] wikipedia.orgnih.govacs.orgtriazole-4,9-dione highlights the successful incorporation of fluorine atoms into complex aromatic systems. nih.gov

The following table provides a summary of synthetic approaches for substituted diaryl ethers:

| Reaction Type | Catalyst/Reagents | Conditions | Key Features |

| Traditional Ullmann | Copper powder | High temperature (>210°C), polar solvents | Requires harsh conditions, stoichiometric copper |

| Modern Ullmann | Cu(I) salts (e.g., Cu₂O, CuI), ligands (e.g., TMHD) | Milder temperatures, various solvents | Improved yields and substrate scope, catalytic copper |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids | Varies with catalyst system | Alternative C-O bond formation strategy |

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques and structural analysis methods. These analyses provide crucial information about the molecular structure, purity, and conformation of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of these diaryl ether analogues. libretexts.orgresearchgate.netnih.govpressbooks.pub

¹H NMR: The chemical shifts of protons on the aromatic rings are indicative of the electronic environment. Protons on carbons adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.orgpressbooks.pub The presence of electron-withdrawing groups like the nitro group will generally shift the signals of nearby protons downfield.

¹³C NMR: The carbon atoms attached to the ether oxygen typically resonate in the 50-80 ppm range. pressbooks.pub The specific chemical shifts provide information about the substitution pattern on the aromatic rings.

Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons, further confirming the structure of the derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. libretexts.orgpressbooks.pubresearchgate.netacs.org Diaryl ethers exhibit a characteristic strong C-O stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orgpressbooks.pub Phenyl alkyl ethers often show two distinct C-O stretching bands. pressbooks.pub The presence of the nitro group is confirmed by its characteristic symmetric and asymmetric stretching vibrations.

The following table summarizes the key spectroscopic data for diaryl ethers:

| Spectroscopic Technique | Key Absorptions/Resonances | Information Obtained |

| ¹H NMR | Aromatic protons, protons adjacent to ether oxygen (3.4-4.5 ppm) | Electronic environment, substitution pattern |

| ¹³C NMR | Carbons adjacent to ether oxygen (50-80 ppm) | Carbon skeleton, substitution pattern |

| IR Spectroscopy | C-O stretching (1000-1300 cm⁻¹), NO₂ stretching | Presence of functional groups |

| X-ray Crystallography | N/A | Bond lengths, bond angles, dihedral angles, solid-state packing |

Theoretical Investigations into Derivative Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the properties and reactivity of this compound derivatives at the molecular level. nih.govacs.orgresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netnih.govscirp.org These theoretical studies complement experimental findings and offer valuable insights that can guide the design of new analogues.

Molecular Geometry and Energetics: DFT calculations can be used to predict the optimized molecular geometry of the derivatives, including bond lengths, bond angles, and dihedral angles. These calculations can also determine the relative energies of different conformers, helping to identify the most stable structures. For instance, theoretical studies on substituted nitrobenzenes have investigated the influence of substituent nature and position on their decomposition reactions. researchgate.net

Electronic Properties: A key aspect of theoretical investigations is the analysis of the electronic properties of the molecules. This includes:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule. semanticscholar.org

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. semanticscholar.orgmdpi.com

Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.netirjet.net Comparing these calculated spectra with experimental data can aid in the structural confirmation of the synthesized derivatives. For example, DFT calculations have been used to study the electronic transition properties of diaryl ethers. researchgate.net

The following table outlines some of the key parameters obtained from theoretical investigations and their significance:

| Theoretical Parameter | Significance |

| Optimized Geometry | Predicts the most stable 3D structure |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential | Identifies reactive sites for electrophilic and nucleophilic attack |

| NBO Analysis | Describes intramolecular charge transfer and stability |

| Calculated Spectra (IR, UV-Vis) | Aids in the interpretation of experimental spectroscopic data |

By combining these theoretical approaches with experimental synthesis and characterization, a comprehensive understanding of the structure-property relationships of this compound derivatives can be achieved, facilitating the development of new materials and molecules with desired functionalities.

Strategic Applications of 1 4 Bromophenoxy 2 Nitrobenzene in Advanced Chemical Synthesis

Building Block for Heterocyclic Compounds

1-(4-Bromophenoxy)-2-nitrobenzene serves as a key starting material for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These structures are of significant interest due to their presence in many biologically active molecules and functional materials.

A primary application of this compound is in the synthesis of phenoxazine (B87303) derivatives. Phenoxazines are a class of heterocyclic compounds that have shown potential in medicinal chemistry and materials science. nih.gov The synthesis often involves the reduction of the nitro group in this compound to an amino group, followed by a cyclization reaction to form the phenoxazine core. This transformation is a critical step in creating more complex phenoxazine-based molecules with potential applications as anticancer, antimalarial, antiviral, and antidiabetic agents. nih.gov

Furthermore, this compound is utilized in the synthesis of dibenzo[b,f] wikipedia.orgresearchgate.netoxazepine (DBO) derivatives. researchgate.net These seven-membered heterocyclic compounds are recognized for their wide range of pharmacological activities. researchgate.netgoogle.com The synthesis of DBOs from this compound typically involves an intramolecular cyclization reaction. For instance, base-catalyzed intramolecular nucleophilic substitution in related structures can lead to the formation of the dibenzo[b,f] wikipedia.orgresearchgate.netoxazepin-11(10H)-one core. researchgate.net

The versatility of this compound also extends to the synthesis of other heterocyclic systems. Nitro-containing compounds, in general, are valuable precursors for a wide array of heterocycles through various reactions like Michael additions and cycloadditions. rsc.orgfrontiersin.org The presence of both a bromo and a nitro group on the benzene (B151609) ring of this compound provides multiple reaction sites for constructing diverse heterocyclic frameworks.

Intermediate in the Synthesis of Complex Organic Frameworks

Beyond the synthesis of discrete heterocyclic molecules, this compound is an important intermediate in the construction of more elaborate and complex organic frameworks. These frameworks can include polymers, macrocycles, and other supramolecular assemblies with tailored properties.

The synthesis of 1,4-phenylene bridged bis-heterocyclic compounds is an area where precursors like this compound can play a role. researchgate.net These molecules, which contain two heterocyclic units linked by a central phenyl group, are of interest for their potential applications in materials science, particularly in the development of organic electronics. The bromo- and nitro-functionalities on the starting material allow for sequential or one-pot reactions to build these bridged structures.

The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers, is a key method for synthesizing the parent structure of this compound itself. wikipedia.orgorganic-chemistry.org This same reaction can be adapted to create more complex diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com The bromo-substituent on the phenoxy group provides a handle for further cross-coupling reactions, enabling the extension of the molecular framework.

Contribution to Development of Novel Synthetic Methodologies

The use of this compound and related compounds has contributed to the advancement of synthetic methodologies, particularly in the area of metal-catalyzed cross-coupling reactions.

The Ullmann condensation, traditionally requiring harsh reaction conditions, has seen significant improvements through the development of new catalyst systems. wikipedia.orgorganic-chemistry.org The synthesis and subsequent reactions of compounds like this compound have served as test cases for these milder and more efficient catalytic protocols. For example, modern Ullmann-type reactions can be performed at lower temperatures and with catalytic amounts of copper, often supported by specific ligands. wikipedia.org

Furthermore, the development of microwave-assisted organic synthesis has been influenced by reactions involving precursors similar to this compound. Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner products. The Ullmann coupling reaction, for instance, has been successfully adapted to microwave conditions for the synthesis of various amino-substituted aromatic compounds. nih.gov

The reactivity of the nitro group also plays a role in the development of new synthetic methods. The reduction of the nitro group is a fundamental transformation in organic synthesis, and the search for more efficient and selective reducing agents is an ongoing area of research. frontiersin.org The conversion of the nitro group in this compound to an amine is a key step in many of its applications, and this transformation has been achieved using various reagents, including iron powder in the presence of an acid. sphinxsai.com

Future Research Directions and Unexplored Avenues for 1 4 Bromophenoxy 2 Nitrobenzene

Development of Sustainable and Green Synthesis Protocols

The conventional synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene typically involves Ullmann condensation reactions. These methods, while effective, are often plagued by the need for harsh reaction conditions, including high temperatures and the use of copper catalysts, which can lead to significant waste generation. The future of its synthesis lies in the development of more environmentally benign and sustainable protocols.

A key area of development is the design of advanced and sustainable catalytic systems. Research has already demonstrated the potential of copper-based nanocatalysts to facilitate Ullmann-type reactions under milder conditions. A significant step forward would be the exploration of catalysts based on more abundant and less toxic metals, such as iron or bismuth. Furthermore, the development of ligand-free catalytic systems is a promising avenue to simplify reaction workup procedures and minimize chemical waste.

The adoption of alternative energy sources is another critical aspect of greening the synthesis of this compound. Microwave-assisted synthesis has shown considerable promise in reducing reaction times and enhancing yields for similar diaryl ether syntheses. Future investigations should focus on optimizing microwave parameters specifically for the production of this compound. The application of sonochemistry, which utilizes ultrasound to drive chemical reactions, also presents a viable and green alternative that warrants thorough exploration.

In line with the principles of green chemistry, a transition towards more sustainable solvent systems is imperative. The substitution of traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids like carbon dioxide, or bio-derived solvents will be a focal point of future research. The ultimate ambition in this domain is the development of entirely solvent-free reaction conditions.

Table 1: Comparison of Traditional and Potential Green Synthesis Protocols

| Feature | Traditional Ullmann Condensation | Future Green Protocols |

| Catalyst | Copper powder or salts | Nanocatalysts, earth-abundant metals (Fe, Bi), ligand-free systems |

| Temperature | High (often >150 °C) | Milder (room temperature to moderate heating) |

| Energy Source | Conventional heating | Microwaves, ultrasound |

| Solvent | High-boiling point organic solvents (e.g., DMF, DMSO) | Water, supercritical fluids, bio-solvents, solvent-free |

| Waste Generation | Significant | Minimized |

In-depth Exploration of Novel Reactivity and Selectivity

Beyond its role as a synthetic precursor, the intrinsic reactivity of this compound offers a rich landscape for chemical discovery. The presence of both a bromo and a nitro group on the aromatic rings provides multiple handles for chemical functionalization, paving the way for novel transformations and the assembly of complex molecular architectures.

Future research should prioritize the selective functionalization of the two distinct aromatic rings. A significant breakthrough would be the development of catalytic systems capable of selectively activating the C-Br bond for cross-coupling reactions while leaving the nitro-substituted ring intact, or vice versa. This would enable a stepwise and highly controlled construction of multi-functionalized diaryl ethers.

The nitro group is a versatile functional handle that can undergo a wide array of chemical transformations. While its reduction to an amine is a well-established synthetic route, exploring less conventional reactions of the nitro group within the this compound framework could unlock new synthetic methodologies. For instance, investigating its participation in cycloaddition reactions or its use as a directing group for remote C-H functionalization could reveal novel and valuable reactivity patterns.

Furthermore, the photoredox properties of the nitroaromatic moiety could be harnessed to drive novel chemical transformations. The excitation of the nitro group with visible light in the presence of a suitable photocatalyst could initiate radical-based reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are not readily accessible through traditional thermal methods.

Advanced Computational Predictions for Rational Design

Computational chemistry provides a powerful arsenal (B13267) of tools to accelerate the discovery and optimization of chemical processes. In the context of this compound, advanced computational methods can offer profound insights into its reactivity and guide the rational design of new catalysts and reactions.

Density Functional Theory (DFT) calculations can be employed to meticulously model the reaction mechanisms of its synthesis and subsequent transformations. By calculating the activation energies of various reaction pathways, researchers can predict the most favorable conditions and identify potential kinetic and thermodynamic bottlenecks. This fundamental understanding can then be leveraged to design more efficient catalysts and to fine-tune reaction parameters. For example, DFT could be utilized to screen a virtual library of ligands for a metal catalyst to pinpoint those that would promote a desired selective transformation with high efficiency.

Molecular dynamics (MD) simulations can provide a dynamic picture of the role of the solvent and other environmental factors on the reactivity of this compound. By simulating the behavior of the molecule in different solvent environments, researchers can predict how the solvent will influence reaction rates and selectivities, thereby aiding in the rational selection of optimal green solvents.

Machine learning (ML) algorithms, trained on large datasets of existing experimental data, can be developed to predict the outcomes of reactions involving this compound. These models can discern complex relationships between reactants, catalysts, and reaction conditions to predict yields, selectivities, and even to propose novel reaction pathways that have not yet been experimentally explored.

Integration with Automation and High-Throughput Experimentation in Discovery

The convergence of automation and high-throughput experimentation (HTE) has revolutionized the landscape of chemical discovery. The application of these technologies to the study of this compound can dramatically accelerate the exploration of its synthetic and reactive potential.

Automated synthesis platforms can be deployed to rapidly screen a vast array of reaction conditions for the synthesis of this compound. By systematically and simultaneously varying parameters such as catalyst, ligand, solvent, temperature, and reaction time, researchers can swiftly identify the optimal conditions for both traditional and emerging green synthetic protocols. This approach generates large, high-quality datasets that are ideal for training machine learning models to achieve even greater predictive accuracy.

HTE can also be a powerful engine for exploring the novel reactivity of this compound. By performing a large number of reactions in parallel in a microplate format, researchers can rapidly screen for new transformations and identify "hits" that warrant more detailed investigation. For instance, a diverse library of potential coupling partners or catalysts could be screened against this compound to uncover new and synthetically valuable cross-coupling reactions.

The data generated from these HTE screens can be seamlessly integrated with computational models to establish a closed-loop discovery cycle. The experimental results serve to refine and validate the computational models, which, in turn, can be used to propose new and promising experiments for the HTE platform. This iterative process of prediction and experimental validation has the potential to dramatically accelerate the pace of discovery in this area.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenoxy)-2-nitrobenzene, and how can purity be optimized?

- Methodology : A two-step approach is common: (i) Nitro-substitution : Introduce the nitro group to 4-bromophenol via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. (ii) Etherification : React the intermediate with 1-bromo-2-nitrobenzene using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Purification : Recrystallization from dichloromethane/hexane mixtures improves purity, as demonstrated for structurally similar nitroaromatics .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and confirms ether linkage (absence of phenolic OH peak). ¹³C NMR resolves Br and NO₂ substituent effects on ring carbons .

- MS : High-resolution ESI-MS provides exact mass confirmation (expected [M+H]⁺ for C₁₂H₈BrNO₃: 308.97).

- XRD : Single-crystal X-ray diffraction (if crystals form) validates bond angles and spatial arrangement, critical for structure-activity studies .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol : (i) Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. (ii) Light Sensitivity : Expose aliquots to UV (254 nm) and visible light for 72 hours; monitor degradation via HPLC. (iii) Humidity Tests : Store samples at 25°C/60% RH for 1 month; compare FTIR spectra pre- and post-storage to detect hydrolysis of the nitro or ether groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Analysis : Lower yields at larger scales often stem from inefficient heat transfer or mixing.

- Solutions :

(i) Use flow chemistry for nitration to enhance temperature control.

(ii) Optimize solvent/base pairs (e.g., switch from DMF to DMSO for higher boiling points).

(iii) Employ in-line FTIR to monitor intermediate formation and adjust stoichiometry dynamically .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom activates the aromatic ring for Suzuki-Miyaura coupling, but the electron-withdrawing nitro group may deactivate adjacent positions.

Q. What methodologies elucidate the compound’s potential as a precursor for bioactive molecules (e.g., ion channel inhibitors)?

- Approach : (i) Derivatization : Synthesize tetrazole or propargyl derivatives via click chemistry (e.g., CuAAC). (ii) Biological Screening : Test analogs in vitro for CLC-1 ion channel inhibition using patch-clamp electrophysiology (HEK293 cells expressing human CLC-1). (iii) SAR Analysis : Correlate substituent effects (e.g., NO₂ vs. CN) with IC₅₀ values to identify pharmacophores .

Q. How can electrochemical reduction pathways be harnessed to synthesize novel intermediates?

- Electrosynthesis : (i) Setup : Use a carbon cathode in DMF with tetrabutylammonium perchlorate as electrolyte. Apply −1.5 V vs. SCE to reduce the nitro group. (ii) Outcome : Generates hydroxylamine or amine intermediates, which can undergo cyclization to form indole derivatives under acidic conditions .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectral data?

- Troubleshooting : (i) Purity Verification : Re-crystallize and re-analyze via DSC to rule out solvent inclusion. (ii) Isotopic Patterning : Compare experimental vs. simulated isotopic distribution in MS to detect impurities. (iii) Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., ASTM E794 for melting points) .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.